Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide
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Overview
Description
Tetracyclo[3210~1,3~0~2,7~]octane-2-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe to study biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane: Shares a similar tetracyclic structure but lacks the carboxamide group.
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another tetracyclic compound with different ring sizes and functional groups.
Uniqueness
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide is unique due to its specific combination of a tetracyclic core and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
412034-89-0 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
tetracyclo[3.2.1.01,3.02,7]octane-2-carboxamide |
InChI |
InChI=1S/C9H11NO/c10-7(11)9-5-1-4-2-6(9)8(5,9)3-4/h4-6H,1-3H2,(H2,10,11) |
InChI Key |
SPHXGSRPKGZGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4(C2)C1C43C(=O)N |
Origin of Product |
United States |
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